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Compound of Interest

Compound Name:
Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-

NH2

CAS No.: 134938-79-7

Cat. No.: B12649826

Get Quote

Targeting the HIV-1 Reverse Transcriptase Maturation
Interface
Executive Summary & Biological Context
Ac-AETFYVD-NH2 is a synthetic heptapeptide that mimics the specific protease cleavage site

located between the connection domain and the RNase H domain of the HIV-1 Reverse

Transcriptase (RT) p66 subunit.

While most HIV-1 Protease (PR) assays utilize substrates derived from the Gag polyprotein

(e.g., SQNY/PIVQ), the AETFYVD motif (codons 437–443) represents a critical, structurally

distinct processing event. Proteolysis at this site (specifically the Phe440–Tyr441 bond)

converts the p66 subunit into the p51 subunit, a requisite step for the formation of the functional

p66/p51 RT heterodimer.

Core Utility
Primary Application: Substrate for HIV-1 Protease kinetic profiling.
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Specific Investigation: Elucidating resistance mechanisms where mutations (e.g., N348I,

T369I) affect RNase H cleavage efficiency.

Screening Target: Identification of "maturation inhibitors" that specifically block RT dimer

processing without affecting Gag processing.

Mechanistic Pathway & Cleavage Logic
The biological activity of this peptide is defined by its susceptibility to hydrolysis by HIV-1

Protease. Unlike Caspases (which require Asp at P1), HIV-1 Protease is an aspartyl protease

that prefers hydrophobic residues flanking the scissile bond.

The Scissile Bond
In the sequence Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH2:

P1 Residue: Phenylalanine (Phe, F)

P1' Residue: Tyrosine (Tyr, Y)

Cleavage Site: Between Phe and Tyr.

Pathway Visualization
The following diagram illustrates the biological context of the peptide within the HIV-1 RT

maturation process.
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Figure 1: Mechanism of HIV-1 RT maturation and the intervention point of the Ac-AETFYVD-

NH2 substrate.

Experimental Protocol: HPLC-Based Cleavage
Assay
Since Ac-AETFYVD-NH2 is non-fluorescent, the "Gold Standard" for validating its biological

activity (cleavage) is Reverse-Phase HPLC (RP-HPLC). This method provides definitive proof

of bond hydrolysis by separating the parent peptide from its two fragment products.

Materials Required[1][2][3][4][5][6]
Substrate: Ac-AETFYVD-NH2 (>95% purity).

Enzyme: Recombinant HIV-1 Protease (approx. 10–50 nM final concentration).

Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7 (Optimal for

HIV PR).

Quenching Agent: 10% Trifluoroacetic acid (TFA).
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Step-by-Step Methodology
1. Substrate Preparation
Dissolve Ac-AETFYVD-NH2 in DMSO to create a 10 mM stock solution. Dilute to 100 µM

working concentration in the reaction buffer immediately before use.

2. Enzymatic Reaction Setup
Aliquot 90 µL of the buffered substrate (100 µM) into microcentrifuge tubes.

Incubate at 37°C for 5 minutes to equilibrate.

Initiate reaction by adding 10 µL of HIV-1 Protease enzyme.

Prepare a Negative Control: 90 µL substrate + 10 µL buffer (no enzyme).

3. Time-Course Sampling
At defined intervals (0, 15, 30, 60, 120 min), remove 20 µL of the reaction mixture and

immediately mix with 20 µL of 10% TFA to stop the reaction.

4. HPLC Analysis
Inject 20 µL of the quenched sample onto a C18 column.

Gradient Parameters:

Time (min)
% Solvent A (0.1%
TFA/Water)

% Solvent B (0.1%
TFA/Acetonitrile)

Flow Rate

0.0 95 5 1.0 mL/min

20.0 40 60 1.0 mL/min

22.0 5 95 1.0 mL/min

| 25.0 | 95 | 5 | 1.0 mL/min |

Data Interpretation
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Upon cleavage of the Phe-Tyr bond, the parent peak will deplete, and two new peaks will

appear:

N-terminal Fragment: Ac-Ala-Glu-Thr-Phe-COOH (More hydrophobic, elutes later).

C-terminal Fragment: H-Tyr-Val-Asp-NH2 (More hydrophilic, elutes earlier).

Note: The exact elution order depends on the specific column chemistry, but the appearance of

two distinct product peaks confirms biological activity.

Kinetic Validation & Screening Logic
To use this peptide for drug screening (e.g., finding inhibitors of RT maturation), you must first

establish the Michaelis-Menten parameters (

and

).

Kinetic Workflow
Run the HPLC assay with varying substrate concentrations (e.g., 0, 10, 25, 50, 100, 200,

500 µM).

Measure the initial velocity (

) of product formation (area under the product peak) for the first 10% of conversion.

Plot

vs. [S] to determine

.

Screening for Inhibitors (IC50 Determination)
Once

is known, screen potential inhibitors using the peptide at

.
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Figure 2: Logical workflow for using Ac-AETFYVD-NH2 in an inhibitor screening campaign.

Specificity & Troubleshooting
Specificity Note: Caspases vs. HIV Protease
Although the peptide ends in Asp (D), which is a hallmark of Caspase substrates (e.g.,

Caspase-3 cleaves DEVD), the upstream sequence AETFY is highly specific to the HIV-1 RT

connection domain.

Caspase Risk: Low. Caspases generally require a hydrophilic P4 residue (e.g., Asp in

DEVD). The hydrophobic P4 (Phe) in AETFYVD makes it a poor Caspase substrate.

Granzyme B Risk: Moderate. Granzyme B prefers IEPD. The YVD motif is suboptimal but

could show background cleavage at high enzyme concentrations. Always use a specific HIV-

1 PR inhibitor (e.g., Saquinavir) as a control to confirm signal specificity.

Common Issues
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Observation Root Cause Solution

No Cleavage pH Mismatch
Ensure pH is 4.7–5.0. HIV PR

is inactive at neutral pH (7.4).

No Cleavage Dimerization Failure

HIV PR requires high ionic

strength (1M NaCl) in some

preps to dimerize. Adjust salt.

Multiple Peaks Impure Peptide
Verify peptide purity >95% via

Mass Spec before starting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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